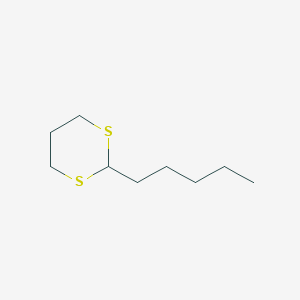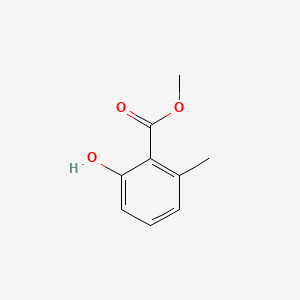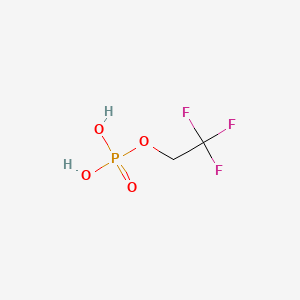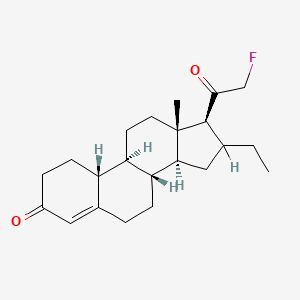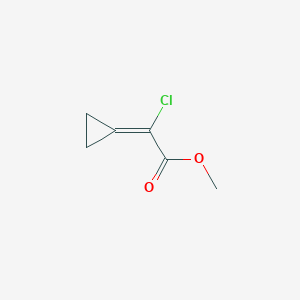
Methyl 2-chloro-2-cyclopropylideneacetate
Overview
Description
Methyl 2-chloro-2-cyclopropylideneacetate is an organic compound with the molecular formula C6H7ClO2. It is a highly reactive Michael acceptor, making it a valuable intermediate in organic synthesis. This compound is characterized by its cyclopropylidene group, which imparts unique reactivity and stability to the molecule .
Biochemical Analysis
Biochemical Properties
Methyl 2-chloro-2-cyclopropylideneacetate plays a crucial role in biochemical reactions, particularly in the synthesis of heterocycles and other complex organic compounds. It interacts with various enzymes and proteins, facilitating reactions such as Michael addition and nucleophilic substitution . These interactions often lead to the formation of spirocyclopropane derivatives, which are important in medicinal chemistry .
Cellular Effects
This compound has been shown to influence cellular processes by interacting with cell signaling pathways and affecting gene expression. It can modulate cellular metabolism and has been observed to impact the function of various cell types, including cancer cells . The compound’s ability to alter gene expression and signaling pathways makes it a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound can undergo Michael addition with nucleophiles, leading to the formation of cyclized products . These reactions are facilitated by the compound’s unique structure, which allows it to participate in various chemical transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade under certain conditions, affecting its long-term efficacy in biochemical assays . Studies have shown that the compound’s effects on cellular function can vary over time, with potential long-term impacts on cell viability and metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its conversion into biologically active metabolites. The compound can undergo transformations such as hydrolysis and oxidation, leading to the formation of intermediates that participate in further biochemical reactions . These metabolic pathways are essential for understanding the compound’s overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is critical for its biological activity and potential therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloro-2-cyclopropylideneacetate can be synthesized through various methods. One common route involves the chlorination of cyclopropylideneacetic acid followed by esterification with methanol. Another method includes the reaction of cyclopropylideneacetic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-2-cyclopropylideneacetate undergoes various chemical reactions, including:
Michael Addition: The compound readily participates in Michael addition reactions with nucleophiles such as indoles, amines, and thiols.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization Reactions: The compound can be cyclized to form spirocyclopropane derivatives through functional group interconversion.
Common Reagents and Conditions:
Michael Addition: Typically involves Lewis acids as catalysts, such as ethylaluminum dichloride.
Substitution Reactions: Common nucleophiles include sodium azide and secondary amines.
Cyclization Reactions: Often require basic conditions and phase transfer catalysts.
Major Products Formed:
Michael Addition: Yields 2-chloro-2-(3’-indolylcyclopropyl)acetate.
Substitution Reactions: Produces various substituted cyclopropylideneacetates.
Cyclization Reactions: Forms spirocyclopropane derivatives.
Scientific Research Applications
Methyl 2-chloro-2-cyclopropylideneacetate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-chloro-2-cyclopropylideneacetate involves its role as a Michael acceptor. The compound’s highly reactive double bond allows it to readily undergo addition reactions with nucleophiles. This reactivity is facilitated by the electron-withdrawing chlorine atom, which stabilizes the intermediate formed during the reaction . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Methyl 2-chloro-2-cyclopropylideneacetate can be compared with other similar compounds, such as:
Methyl 2-bromo-2-cyclopropylideneacetate: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Cyclopropylideneacetic acid derivatives: These compounds share the cyclopropylidene group but differ in their substituents, affecting their chemical behavior and uses.
Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various addition and substitution reactions makes it valuable for creating complex molecules .
Properties
IUPAC Name |
methyl 2-chloro-2-cyclopropylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c1-9-6(8)5(7)4-2-3-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHISBEHOSHGCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C1CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327302 | |
| Record name | methyl 2-chloro-2-cyclopropylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82979-45-1 | |
| Record name | methyl 2-chloro-2-cyclopropylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes methyl 2-chloro-2-cyclopropylideneacetate a useful compound in organic synthesis?
A1: this compound is a highly reactive Michael acceptor, readily undergoing Michael additions with various nucleophiles. This reactivity stems from the electron-withdrawing nature of both the chlorine atom and the ester group, making the double bond highly electrophilic. [] This characteristic, coupled with the strained cyclopropylidene moiety, allows for diverse transformations and the construction of complex molecular architectures. []
Q2: Can you provide examples of heterocyclic systems that can be synthesized using this compound as a starting material?
A2: This compound serves as a versatile precursor for a range of heterocyclic systems, including: * Cyclobutene-annelated pyrimidinones: Amidines react with this compound in a domino reaction sequence involving Michael addition, intramolecular nucleophilic substitution, and cyclopropyl to cyclobutyl ring enlargement, ultimately leading to cyclobutene-annelated pyrimidinones. [, ] * Spirocyclopropanated 5-oxopiperazine-2-carboxylates: Sequential reactions involving this compound, 3-benzyloxypropylamine, N-Boc-glycine, and subsequent cyclization reactions provide access to these structurally unique compounds. [] * Spiro[cyclopropane‐1,4′‐oxazoline]s: Carboxamides undergo Michael addition with this compound followed by ring closure, yielding spiro[cyclopropane‐1,4′‐oxazoline]s. Further modifications of these compounds allow for the introduction of diverse substituents. [] * 1-Azaspiropentane-2-carboxamides: These novel α-amino acid derivatives can be synthesized through a two-step, one-pot reaction involving sequential treatment with primary amines and sodium hydride/triethylamine in the presence of ammonia or another primary amine. []
Q3: this compound is known to participate in Diels-Alder reactions. Can you elaborate on this aspect?
A3: Indeed, this compound functions as a dienophile in Diels-Alder reactions with electron-rich dienes. For instance, it reacts with furans to yield [4+2] cycloadducts, offering pathways to complex bicyclic structures. [, ] Notably, the regioselectivity and stereoselectivity of these reactions can be influenced by the substituents on both the diene and the dienophile. [, ]
Q4: How do Grignard reagents interact with this compound?
A4: Grignard reagents, particularly isopropylmagnesium chloride, readily undergo Michael addition with this compound. The resulting magnesium enolates can be efficiently trapped by aldehydes, ultimately generating highly substituted chlorohydrins with high diastereoselectivity, favoring the (2S,3R)-diastereomer (anti-aldol product). [, ]
Q5: Can this compound be used to create building blocks for more complex natural products?
A5: Yes, it has been utilized in the synthesis of building blocks for complex natural products. For example, it serves as a starting point for the synthesis of spirocyclopropane analogues of demethoxyfumitremorgine C and Tadalafil by first reacting with indole in a Michael addition. [] Additionally, cascade reactions with cyclic dienolates provide access to the bicyclo[4.2.1]nonane system, a structural motif found in mediterraneols. []
Q6: Are there established synthetic routes for the preparation of this compound?
A6: Several methods have been developed for its synthesis, with one efficient approach involving the use of readily available starting materials like methyl phenylacetate or 3,3-dimethoxypropionate. The key steps in this route include Kulinkovich reductive cyclopropanation, mesylation, oxidative cleavage, chlorination (or bromination) via the acid chloride, and finally dehydromesylation to yield the desired product. []
Q7: How does the presence of the chlorine atom influence the reactivity of this compound?
A7: The chlorine atom plays a crucial role in the reactivity of this compound. It acts as a leaving group in nucleophilic substitution reactions, enabling the formation of various heterocyclic compounds. [, ] Additionally, its electron-withdrawing effect enhances the reactivity of the adjacent double bond towards Michael additions. [, ]
Q8: What about the thermal stability of cycloadducts derived from this compound?
A8: The thermal stability of these cycloadducts is dependent on both the structure of the reactants and the reaction conditions. For example, while some 5-spirocyclopropaneisoxazolidines, formed from the reaction of this compound with nitrones, demonstrate remarkable stability, others readily undergo cyclopropyl to cyclobutyl ring enlargement or cascade rearrangements to yield indolizinone derivatives. []
Q9: Has this compound been used in the development of new amino acids?
A9: Yes, it has proven valuable in synthesizing novel amino acid derivatives. For instance, researchers have successfully synthesized spiropentylglycine and other α- and β-amino acids bearing spiropentyl groups using this compound as a starting material. These syntheses often involve multistep procedures including Michael additions, reductions, nucleophilic substitutions, and deprotections. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



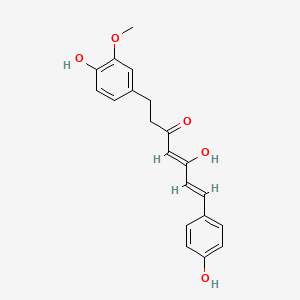
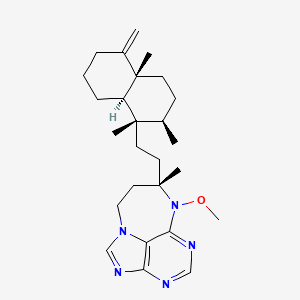
![N-(2,5-diethoxyphenyl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1216245.png)
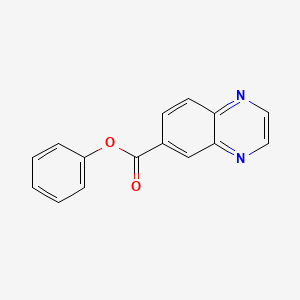
![ACETAMIDE,2-[(1,4-DIHYDRO-5,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-2-YL)THIO]-N-(4-METHYL-THIAZOL-2-YL)-](/img/structure/B1216247.png)
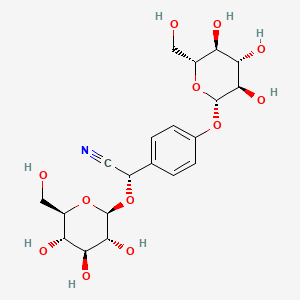
![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylbutanediamide](/img/structure/B1216253.png)

